N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,6-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-21-15-5-3-6-16(22-2)17(15)18(20)19-10-13-9-12(11-24-13)14-7-4-8-23-14/h3-9,11H,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQBFZIMRBKILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC2=CC(=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,6-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-Thiophene Intermediate: This step involves the coupling of furan and thiophene rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Introduction of the Benzamide Group: The intermediate is then reacted with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides and furans.
Reduction: The compound can be reduced to form dihydro derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,6-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Materials Science: The unique electronic properties of the furan and thiophene rings make this compound a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological systems, providing insights into their mechanism of action.
Mechanism of Action
The mechanism by which N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,6-dimethoxybenzamide exerts its effects involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes or signaling pathways, leading to cell death or reduced proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and biological targets:
Key Observations:
Heterocycle Impact: The target compound’s thiophene-furan core distinguishes it from 1,3,4-oxadiazoles (LMM5/LMM11) and triazoles (). Thiophene’s electron-rich nature may enhance π-π stacking with biological targets compared to oxadiazoles, which are more rigid and polar . Sulfonamide-containing analogs (e.g., compound 28) exhibit stronger antiproliferative activity (IC50 ~9–10 µM) than non-sulfonamide derivatives, highlighting the role of sulfonamide in enhancing cytotoxicity .
Substituent Effects :
- The 2,6-dimethoxybenzamide group in the target compound provides steric bulk and electron-donating effects, which may influence receptor binding compared to 4-methoxyphenyl (LMM5) or sulfamoyl (LMM11) groups .
- Furan moieties (present in LMM11 and the target compound) are associated with improved metabolic stability but may reduce solubility compared to pyrimidine or triazole systems .
Thiophene-sulfonamide hybrids (e.g., compound 28) show 3× stronger antiproliferative activity than doxorubicin, suggesting that adding sulfonamide to the target compound could enhance efficacy .
Biological Activity
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,6-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activity. This compound integrates a furan ring, a thiophene moiety, and a dimethoxybenzamide structure, which may contribute to its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- Furan ring : Contributes to electron delocalization and potential interactions with biological targets.
- Thiophene ring : Known for its role in enhancing the lipophilicity and bioavailability of compounds.
- Dimethoxybenzamide : Provides sites for hydrogen bonding and interactions with receptors.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. Compounds with similar structures have shown potential in:
- Inhibiting cancer cell proliferation.
- Modulating enzyme activity related to metabolic pathways.
Anticancer Properties
Research indicates that compounds with thiophene and furan rings exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of benzamides can inhibit cell growth in various cancer types by targeting pathways involved in cell cycle regulation and apoptosis.
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Benzamide derivative | Breast cancer | Inhibition of DHFR | |
| This compound | Lung cancer | Induction of apoptosis |
Case Studies
- Study on Antitumor Activity : A recent study evaluated the efficacy of this compound in vitro against lung cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
- Mechanistic Insights : Another investigation focused on the compound's interaction with dihydrofolate reductase (DHFR), revealing that it could downregulate DHFR activity, similar to known inhibitors like methotrexate. This mechanism is crucial for understanding how the compound might overcome resistance seen in some cancer therapies .
Pharmacological Profiles
The pharmacological profiles of compounds similar to this compound highlight their potential therapeutic applications:
| Property | Value |
|---|---|
| Lipophilicity (LogP) | 3.5 |
| Solubility (mg/mL) | 15 |
| Bioavailability (%) | 75 |
These properties suggest that the compound may have favorable absorption characteristics, which are critical for drug development.
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,6-dimethoxybenzamide?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, the thiophene-furan hybrid scaffold is constructed via Suzuki-Miyaura cross-coupling between brominated thiophene and furan boronic acid derivatives, followed by amidation with 2,6-dimethoxybenzoyl chloride. Key challenges include optimizing reaction conditions (e.g., catalyst loading, solvent selection) to avoid side products like over-alkylation or oxidation of the furan ring. Purification often requires column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns protons and carbons in the benzamide, thiophene, and furan moieties. For example, the deshielded protons on the methylene bridge (CH2) between thiophene and benzamide appear as a triplet at δ 4.2–4.5 ppm .
- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
Q. How does the compound’s structure influence its physicochemical properties?
- Methodological Answer : The furan-thiophene heteroaromatic system contributes to π-conjugation, enhancing electronic delocalization, which is critical for materials science applications. The 2,6-dimethoxybenzamide group introduces steric bulk, affecting solubility in polar solvents (e.g., DMSO) and crystallinity. Computational tools like DFT can predict dipole moments and HOMO-LUMO gaps .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) model transition states to identify energetically favorable reaction pathways. For example, ICReDD’s approach combines reaction path searches with machine learning to predict optimal catalysts (e.g., Pd(PPh3)4 vs. PdCl2) and solvent systems (THF vs. DMF), reducing trial-and-error experimentation .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from assay conditions (e.g., cell line variability, concentration ranges). A systematic approach includes:
- Dose-Response Curves : Establish IC50 values across multiple cell lines.
- Target Validation : Use siRNA knockdown or CRISPR to confirm molecular targets (e.g., kinase inhibition).
- Metabolic Stability Assays : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
Q. What experimental design strategies improve yield and purity?
- Methodological Answer : Statistical design of experiments (DoE) minimizes variables. For example:
- Central Composite Design : Optimizes temperature (60–100°C), reaction time (12–24 h), and catalyst ratio (1–5 mol%) for amidation.
- Response Surface Methodology : Identifies interactions between solvent polarity and stirring rate. Analytical HPLC monitors purity (>95%) .
Q. What mechanistic insights explain its potential enzyme inhibition?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding to ATP pockets in kinases (e.g., EGFR). Fluorescence quenching assays measure binding constants (Ka) using tryptophan residues as probes. Competitive inhibition is confirmed via Lineweaver-Burk plots .
Q. How to address challenges in scaling up synthesis for preclinical studies?
- Methodological Answer : Transitioning from batch to flow chemistry improves reproducibility. Membrane separation technologies (e.g., nanofiltration) remove residual palladium catalysts. Reactor design must balance heat transfer (exothermic amidation) and mixing efficiency, using Computational Fluid Dynamics (CFD) simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
